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L-GLUTAMINE (1-13C)

Cat. No.: B1580153
M. Wt: 147.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Elucidating Metabolic Pathways

The use of stable isotope tracers, such as those containing Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (²H), has revolutionized our ability to map and quantify metabolic fluxes. Unlike traditional methods that measure static metabolite concentrations, isotope tracing allows for the observation of metabolic pathway activity in real-time. nih.govckisotopes.comisotope.com This approach provides unparalleled insights into the wiring of cellular metabolism, enabling researchers to understand how genetic alterations, diseases, or therapeutic interventions affect these complex systems. nih.gov The ability to follow a labeled substrate through downstream reactions offers qualitative information about the origin of metabolites and their relative production rates. nih.gov This has been particularly instrumental in studying a wide range of metabolic processes, including those related to carbohydrates, fats, and proteins, in various physiological and pathological states. maastrichtuniversity.nlresearchgate.net

Principles of Isotopic Labeling for Investigating Cellular Metabolism

Isotopic labeling hinges on a fundamental principle: the labeled molecule, or "tracer," is chemically identical to its naturally occurring counterpart, the "tracee," and thus behaves the same way in biochemical reactions. numberanalytics.commetwarebio.com However, the difference in mass due to the presence of the stable isotope allows it to be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comwikipedia.org When a ¹³C-labeled substrate is introduced into a biological system, it is taken up by cells and metabolized. The ¹³C atoms are incorporated into downstream metabolites, leading to a change in their mass. By analyzing the mass isotopomer distribution (the relative abundance of a metabolite with different numbers of heavy isotopes), researchers can deduce the pathways through which the tracer has traveled. wikipedia.org

Historical Context and Evolution of 13C-Labeled Metabolites in Biochemical Studies

The application of stable isotopes in biological research dates back to the 1930s. numberanalytics.com Early studies with stable isotopes focused on fundamental concepts like protein turnover. ckisotopes.com The development and refinement of analytical technologies, particularly mass spectrometry, have significantly expanded the scope and precision of these studies. ckisotopes.com The use of ¹³C-labeled compounds has become increasingly sophisticated, evolving from simple tracer experiments to complex metabolic flux analysis (MFA), which involves computational modeling to provide quantitative flux rates throughout a metabolic network. nih.govnih.gov This evolution has been driven by the need for more detailed and accurate measurements of intracellular metabolic activity to understand the complex metabolic reprogramming that occurs in various diseases. nih.gov

Overview of L-Glutamine's Central Role in Intermediary Metabolism and its Utility as an Isotopic Probe

L-glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes. nih.govnih.gov It is a key substrate for energy production, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a precursor for the production of the major antioxidant, glutathione (B108866). nih.govnih.gov Given its pleiotropic roles, glutamine is heavily consumed by rapidly proliferating cells, including cancer cells and immune cells. tudublin.ieresearchgate.net

The central metabolic role of glutamine makes it an ideal isotopic probe for studying cellular metabolism. By using ¹³C-labeled glutamine, such as L-Glutamine (1-¹³C), researchers can trace the fate of its carbon skeleton through various key metabolic pathways. This allows for the investigation of processes like the tricarboxylic acid (TCA) cycle, anaplerosis (the replenishment of TCA cycle intermediates), and reductive carboxylation. tudublin.iepnas.org Studies using ¹³C-labeled glutamine have been pivotal in revealing the metabolic flexibility of cancer cells and the importance of glutaminolysis (the breakdown of glutamine) in supporting their growth and survival. nih.govtudublin.ie

Properties

Molecular Weight

147.14

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment of L Glutamine 1 13c for Research Applications

Strategies for Carbon-13 Enrichment at Specific Positions of Amino Acids

The introduction of a ¹³C isotope at a specific carbon atom in an amino acid like L-glutamine can be achieved through two primary strategies: chemical synthesis and enzymatic or biosynthetic methods. chemjournal.kz

Chemical Synthesis: This approach involves multi-step organic synthesis protocols starting from simple, commercially available ¹³C-labeled precursors. For instance, a common strategy for labeling the C1 carboxyl group involves using isotopically labeled carbon dioxide ([¹³C]CO₂) or cyanide as the source of the ¹³C. springernature.com A general chemical method might involve:

Protecting the amino group of a suitable precursor molecule.

Introducing the ¹³C label. For C1 labeling, this could involve a carboxylation reaction using [¹³C]CO₂. springernature.com

Modifying the side chain to form the glutamine structure.

Deprotecting the amino group to yield the final L-glutamine (1-¹³C).

While chemical synthesis offers great control over the labeling position, it can involve lengthy and complex procedures. For example, one reported synthesis of L-[4-¹³C]glutamine involved 12 steps. nih.gov Another approach for creating C1-labeled amino acids is the late-stage carboxylate exchange of an unprotected amino acid with [¹³C]CO₂, which can simplify the process. springernature.com

Enzymatic/Biosynthetic Methods: These methods leverage the high specificity of enzymes to catalyze the formation of the desired labeled amino acid. chemjournal.kz A common biosynthetic route involves growing microorganisms, such as specific strains of Brevibacterium flavum or E. coli, in a culture medium where the primary carbon source is a ¹³C-labeled substrate, like [1-¹³C]glucose. nih.govwikipedia.org The microorganisms' metabolic machinery then incorporates the isotope into the amino acids they produce.

For position-specific labeling, a combination of chemical and enzymatic steps is often employed. tandfonline.com For example, a labeled precursor can be synthesized chemically and then converted to the final amino acid using a specific enzyme. An example is the synthesis of [1-¹³C]-L-phenylalanine, which involves the chemical conversion of a labeled acetate (B1210297) to a cinnamic acid derivative, followed by an enzymatic step using phenylalanine ammonia (B1221849) lyase. tandfonline.com Similarly, enzymes like glutamate-pyruvate transaminase can be used to produce labeled amino acids from ¹³C-labeled precursors. google.com This chemo-enzymatic approach combines the flexibility of chemical synthesis with the high stereospecificity of enzymatic reactions, ensuring the production of the biologically active L-isomer.

Isotopic Purity and Positional Specificity Considerations in L-GLUTAMINE (1-13C) Production

For L-glutamine (1-¹³C) to be effective as a tracer, two parameters are critical: isotopic purity and positional specificity.

Isotopic Purity refers to the percentage of molecules in the sample that contain the ¹³C isotope at the intended position. It is expressed as atom percent ¹³C. High isotopic purity (typically >98-99%) is crucial to generate a strong enough signal in analytical instruments and to accurately quantify metabolic fluxes without interference from the natural abundance of ¹³C (approximately 1.1%). sigmaaldrich.com During synthesis, dilution from unlabeled carbon sources or incomplete reactions can lower the isotopic purity. In biosynthetic methods, the enrichment level of the precursor substrate (e.g., ¹³C-glucose) directly impacts the final purity of the product. nih.gov

Positional Specificity ensures that the ¹³C isotope is located exclusively at the C1 position. Scrambling of the isotope to other positions in the molecule can occur during certain chemical reactions or through metabolic pathways in biosynthetic approaches. acs.org For example, in metabolic studies, if the label were to scramble from the C1 to the C5 position, it would lead to incorrect interpretations of pathways like the TCA cycle. nih.govmdpi.com The choice of synthesis strategy—be it a carefully designed chemical route or a specific enzymatic reaction—is paramount to maintaining strict positional integrity. springernature.comtandfonline.com

ParameterDescriptionImportance in ResearchTypical Requirement
Isotopic Purity The percentage of molecules containing the ¹³C isotope.Ensures a strong, detectable signal above natural abundance for accurate quantification.>98%
Positional Specificity The confinement of the ¹³C isotope to the intended C1 position.Prevents misinterpretation of metabolic pathways by ensuring the label's location is known.>99%
Chemical Purity The absence of other chemical contaminants in the final product.Guarantees that observed effects are due to the labeled compound and not impurities.>98%
Stereoisomeric Purity The proportion of the desired L-isomer versus the D-isomer.Ensures biological relevance, as biological systems predominantly utilize L-amino acids.>99% L-isomer

Analytical Verification of L-GLUTAMINE (1-13C) Isotopic Integrity

Mass Spectrometry (MS): This is a primary technique for determining isotopic enrichment. mdpi.com By comparing the mass-to-charge ratio (m/z) of the labeled glutamine with its unlabeled counterpart, the incorporation of the ¹³C atom can be confirmed. Unlabeled L-glutamine has a monoisotopic mass of approximately 146.1 Da, while L-glutamine (1-¹³C) will show a mass shift to ~147.1 Da. physiology.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods used to separate glutamine from other metabolites and analyze its mass isotopomer distribution, thereby quantifying the level of enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful for determining the exact position of the isotope within the molecule. nih.gov ¹³C-NMR spectroscopy can directly detect the signal from the enriched C1 carbon. The chemical shift of this carbon will confirm its identity as a carboxyl carbon, and the absence of enrichment signals at other carbon positions verifies the positional specificity. tandfonline.com Furthermore, high-resolution NMR can provide detailed structural information and confirm the stereoisomeric purity (L- vs. D-glutamine).

The combination of these techniques provides a comprehensive quality control profile, ensuring that the synthesized L-glutamine (1-¹³C) is suitable for high-precision metabolic research. chemjournal.kz Commercial suppliers typically provide a Certificate of Analysis (CoA) that includes data from these methods to validate the product's integrity. isotope.comisotope.com

Methodologies for Tracing L Glutamine 1 13c in Biological Systems

Experimental Design Principles for Stable Isotope Tracing with L-GLUTAMINE (1-¹³C)

A well-designed experiment is paramount to obtaining meaningful and accurate data from stable isotope tracing studies. The choices made at this initial stage, including the specific isotopic tracer and the experimental conditions, will directly influence the interpretability of the results.

Selection of Appropriate L-Glutamine Isotopic Tracers (e.g., [1-¹³C] vs. [U-¹³C₅]) Based on Metabolic Questions

The selection of an appropriate L-glutamine isotopic tracer is contingent upon the specific metabolic pathway or question under investigation. [1-¹³C]glutamine and uniformly labeled [U-¹³C₅]glutamine are two of the most common tracers used to probe glutamine metabolism, each providing distinct insights. nih.govmdpi.com

[1-¹³C]Glutamine: This tracer is particularly useful for investigating reductive carboxylation, a pathway where α-ketoglutarate is converted to isocitrate and then citrate (B86180). nih.govmdpi.com In the oxidative (forward) direction of the Krebs cycle, the ¹³C label at the first carbon position of glutamine is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. nih.govmdpi.com However, in the reductive pathway, this label is retained and incorporated into citrate and downstream metabolites. nih.gov This makes [1-¹³C]glutamine an excellent tool to specifically assess the activity of the reductive carboxylation pathway. nih.govmdpi.com

The choice between these tracers, therefore, depends on whether the research aims to specifically isolate the reductive carboxylation pathway ([1-¹³C]glutamine) or to obtain a broader overview of glutamine's metabolic fate ([U-¹³C₅]glutamine). nih.govnih.govvanderbilt.edu

Table 1: Comparison of L-Glutamine Isotopic Tracers for Metabolic Tracing

TracerPrimary ApplicationFate of ¹³C Label in Oxidative Krebs CycleFate of ¹³C Label in Reductive Carboxylation
[1-¹³C]Glutamine Investigating reductive carboxylationLost as ¹³CO₂Retained in citrate and downstream metabolites
[U-¹³C₅]Glutamine General assessment of glutamine metabolismM+4 labeled intermediatesM+5 labeled citrate

Optimization of In Vitro Cell Culture Conditions for L-GLUTAMINE (1-¹³C) Labeling

To ensure accurate and reproducible results in in vitro stable isotope tracing studies, the cell culture conditions must be carefully optimized.

Basal Media and Supplements: Specialized basal media that lack unlabeled glutamine are essential to maximize the incorporation of the ¹³C-labeled tracer. nih.gov It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glutamine and other small molecules that could dilute the isotopic enrichment. nih.gov

Isotopic Steady State: A key consideration is the time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. nih.gov The time to reach steady state can vary depending on the cell line, the specific metabolite, and its pool size. nih.gov For example, metabolites in the Krebs cycle might reach isotopic steady state within a few hours of introducing the tracer. nih.gov Preliminary time-course experiments are often necessary to determine the optimal labeling duration for the specific experimental system. nih.gov

Cell Density and Growth Phase: The initial cell density and the growth phase of the cells can significantly impact metabolic activity. Experiments are typically performed on cells in the exponential growth phase to ensure consistent metabolic rates. nih.gov

Preparation of Biological Samples for L-GLUTAMINE (1-¹³C) Derived Metabolite Analysis

The preparation of biological samples is a critical step that can significantly influence the quality of the final data. This process involves the rapid quenching of metabolic activity, extraction of metabolites, and, if necessary, derivatization to make them suitable for analysis.

The primary goal of intracellular metabolite extraction is to efficiently lyse the cells and solubilize the metabolites while simultaneously quenching all enzymatic activity to prevent any further metabolic changes.

Quenching: Rapidly stopping all metabolic activity is crucial. This is often achieved by washing the cells with ice-cold saline or phosphate-buffered saline (PBS) followed by immediate quenching with a cold solvent, such as 80% methanol (B129727) or a methanol/water mixture. osti.govcam.ac.uk The low temperature and the presence of the organic solvent effectively halt enzymatic reactions.

Extraction: After quenching, metabolites are extracted from the cells. This typically involves scraping the cells in the cold solvent and then subjecting the cell suspension to freeze-thaw cycles or sonication to ensure complete cell lysis. cam.ac.ukresearchgate.net The resulting mixture is then centrifuged to pellet cell debris, and the supernatant containing the intracellular metabolites is collected. cam.ac.ukresearchgate.net

Analysis of the extracellular medium provides valuable information about nutrient consumption and waste product secretion.

Collection: At the end of the labeling period, the cell culture medium is collected. It is important to perform this step quickly to minimize any changes in metabolite concentrations due to ongoing cellular activity.

Preparation: The collected medium is typically centrifuged to remove any detached cells or debris. The resulting supernatant can then be stored at -80°C until analysis. mit.edu For some analytical platforms, deproteinization of the media, for instance by methanol precipitation, may be necessary.

Many metabolites, particularly those that are non-volatile, require chemical derivatization to improve their stability and volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govoup.com

Silylation: A common derivatization method is silylation, where active hydrogen atoms in the metabolites are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. osti.gov

Oximation: For metabolites containing carbonyl groups, an initial oximation step using a reagent like methoxyamine hydrochloride (MOX) is often performed prior to silylation. osti.gov This prevents the formation of multiple derivatives from a single compound.

LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, as this technique can directly analyze many polar metabolites in their native form. mdpi.comoup.com However, derivatization can sometimes be used to improve chromatographic separation or ionization efficiency. unl.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Metabolites

ReagentTarget Functional GroupPurpose
Methoxyamine hydrochloride (MOX) Carbonyl groups (ketones, aldehydes)Prevents multiple derivative formation
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Active hydrogens (-OH, -NH, -SH, -COOH)Increases volatility and thermal stability
Extracellular Metabolite Collection and Preparation

Mass Spectrometry-Based Analytical Techniques for L-GLUTAMINE (1-13C) Tracing

Mass spectrometry (MS) stands as a cornerstone for tracking stable isotope-labeled molecules like L-glutamine (1-13C) within complex biological matrices. mdpi.com This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation between the naturally abundant, unlabeled metabolites and their heavier, isotopically labeled counterparts. mdpi.com The incorporation of the 13C isotope into glutamine results in a distinct mass shift, enabling researchers to follow its metabolic fate. mdpi.com Coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC), MS-based methods provide both qualitative and quantitative insights into the metabolic pathways involving glutamine. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for analyzing the isotopic enrichment of metabolites, including those derived from L-glutamine (1-13C). nih.gov This method requires chemical derivatization of the metabolites to increase their volatility for separation on a GC column before they are ionized and analyzed by the mass spectrometer. nih.gov GC-MS is particularly effective for separating and quantifying a wide range of thermally stable and volatile compounds.

In GC-MS, electron ionization (EI) is a common method for ionizing the derivatized metabolites. nih.gov EI is a hard ionization technique that imparts significant energy to the molecules, causing them to fragment in predictable patterns. nih.gov The analysis of these fragmentation patterns is crucial for isotopomer analysis, which determines the position of the isotopic label within a molecule. nih.gov

When a derivatized molecule containing a 13C atom from L-glutamine (1-13C) enters the mass spectrometer, it fragments into various ions. By analyzing the m/z of these fragments, researchers can deduce the location of the 13C label. For instance, the fragmentation of derivatized glutamate (B1630785), a direct downstream metabolite of glutamine, can reveal whether the 13C label is retained or lost in subsequent metabolic reactions. biorxiv.org This information is invaluable for elucidating specific metabolic pathways. For example, the 13C label from [1-13C]glutamine is lost as CO2 during oxidative metabolism but is retained during reductive carboxylation, allowing researchers to specifically trace this pathway. mdpi.com

Table 1: Example GC-MS Fragmentation Data for a Derivatized Amino Acid
Fragment IonUnlabeled m/z (M0)Labeled m/z (M+1)Interpretation
[M-57]290291Indicates the presence of the 13C label in the main carbon backbone.
[M-159]188189Suggests the label is retained in a specific portion of the molecule after initial fragmentation.
[f302]302303Positional information can be inferred from the presence or absence of the label in this fragment.

A key output of isotope tracing experiments is the mass isotopomer distribution (MID). nih.gov The MID represents the fractional abundance of all the mass isotopomers of a given metabolite. nih.gov A mass isotopomer is a molecule with a specific number of isotopic labels (e.g., M+0 for unlabeled, M+1 for one 13C, M+2 for two 13C, etc.). nih.govmdpi.com

To accurately determine the contribution of the 13C tracer, the raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 29Si) present in both the metabolite and the derivatization agent. nih.govmdpi.com This correction is essential for the correct interpretation of the labeling data. nih.gov Software programs are often used to perform these corrections and calculate the final MIDs. researchgate.net The resulting data provides a quantitative measure of how much of a particular metabolite pool is derived from the labeled precursor, in this case, L-glutamine (1-13C). mdpi.com

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Glutamate
Mass IsotopomerRaw Abundance (%)Corrected Abundance (%)
M+060.565.0
M+135.230.0
M+23.84.5
M+30.50.5
Electron Ionization (EI) Fragmentation Patterns and Isotopomer Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolite Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique well-suited for analyzing complex biological samples. nih.govmdpi.com It is particularly advantageous for non-volatile or thermally labile compounds that are not amenable to GC-MS. mdpi.com In LC-MS/MS, metabolites are first separated by liquid chromatography and then ionized, typically using soft ionization techniques like electrospray ionization (ESI), before being analyzed by two mass analyzers in series (tandem mass spectrometry). mdpi.comresearchgate.net

Selected Reaction Monitoring (SRM), also referred to as Multiple Reaction Monitoring (MRM), is a targeted approach used in LC-MS/MS for the highly selective and sensitive quantification of specific metabolites. mdpi.comethz.ch In an SRM experiment, the first mass analyzer is set to select a specific precursor ion (e.g., the molecular ion of 13C-labeled glutamate), which is then fragmented in a collision cell. ethz.ch The second mass analyzer is then set to monitor for a specific fragment ion. ethz.ch This precursor-product ion pair is known as a "transition." ethz.ch

The high specificity of SRM arises from monitoring these specific transitions, which significantly reduces chemical noise and allows for accurate quantification even at low concentrations. ethz.ch For tracing L-glutamine (1-13C), specific transitions for the labeled glutamine and its downstream metabolites are established. frontiersin.org By comparing the signal intensity of the transitions for the labeled and unlabeled species, researchers can precisely quantify the incorporation of the 13C label. acs.org

Table 3: Example SRM Transitions for L-GLUTAMINE (1-13C) and a Downstream Metabolite
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Glutamine (unlabeled)147.184.115
L-Glutamine (1-13C)148.185.115
Glutamate (unlabeled)148.184.020
Glutamate (1-13C)149.185.020

While targeted analyses like SRM are powerful for quantifying known metabolites, untargeted metabolomics offers a more global view of the metabolic changes occurring in a biological system. nih.govembopress.org In an untargeted approach, the mass spectrometer acquires data over a broad mass range, capturing as many metabolites as possible. nih.gov When combined with L-glutamine (1-13C) tracing, this allows for the discovery of novel or unexpected pathways that utilize glutamine. nih.govnih.gov

The workflow for untargeted metabolomics involves acquiring high-resolution mass spectrometry data, followed by sophisticated data processing to identify features (unique m/z and retention time pairs) that are significantly labeled with 13C. nih.gov This can reveal the incorporation of the label into a wide array of metabolites, including amino acids, organic acids, and lipids. nih.govnih.gov By identifying these labeled compounds, researchers can generate new hypotheses about glutamine metabolism that can then be validated using targeted approaches. nih.gov For example, an untargeted analysis might reveal that the 13C from L-glutamine (1-13C) is incorporated into a specific class of lipids, suggesting a previously unappreciated link between glutamine metabolism and lipid biosynthesis. nih.gov

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a critical tool for distinguishing between isomers, which are molecules that have the same molecular formula but different structural arrangements. This capability is crucial in metabolic studies using L-glutamine (1-13C) as a tracer, as its metabolic products can include various isomers. For instance, the deamidation of glutamine can result in glutamic acid or its isomer, γ-glutamic acid. researchgate.netacs.org

HRMS instruments can differentiate between molecules with very small mass differences. nih.gov This resolving power is essential for separating isotopologues, which are molecules that differ only in their isotopic composition. For example, HRMS can distinguish between a metabolite that has incorporated a ¹³C atom from L-glutamine (1-13C) and one containing a naturally abundant heavy isotope. nih.gov

While HRMS provides exceptional mass accuracy, the differentiation of structural isomers that have identical fragmentation patterns under conventional conditions can be challenging. jst.go.jp In such cases, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is invaluable. Chromatography separates isomers based on their different physicochemical properties before they enter the mass spectrometer, allowing for their individual detection and quantification. nih.gov This is particularly useful for separating common metabolic isomers like leucine (B10760876) and isoleucine. nih.gov Recent advancements in LC-MS/MS methods have further enhanced the ability to distinguish between isomers of metabolites derived from ¹³C-glutamine, such as palmitoleic acid and palmitelaidic acid. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of L-GLUTAMINE (1-13C) Derived Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the absolute quantification of metabolites. This technique involves adding a known amount of a stable isotope-labeled internal standard to a sample. nih.govmdpi.com For tracing studies with L-glutamine (1-13C), uniformly ¹³C-labeled (U-¹³C) analogues of the expected metabolites serve as ideal internal standards. nih.govmdpi.com

The fundamental principle of IDMS is that the labeled internal standard behaves identically to the endogenous (unlabeled) analyte during sample preparation and analysis, thus correcting for any sample loss or matrix effects. researchgate.netresearchgate.net By measuring the ratio of the signal from the endogenous metabolite to the signal from the added labeled standard, the absolute concentration of the metabolite can be accurately determined. nih.govacs.org

This approach has been successfully applied to quantify a wide range of intracellular metabolites derived from labeled substrates. nih.govsciex.com For example, using U-¹³C-labeled extracts from algae or other microorganisms as a source of multiple internal standards allows for the simultaneous absolute quantification of numerous metabolites in a single analysis. researchgate.netacs.org This method provides robust and precise quantitative data, which is essential for constructing accurate metabolic flux models. nih.govsciex.com

Table 1: Comparison of Mass Spectrometry Techniques for L-GLUTAMINE (1-13C) Metabolite Analysis

Technique Primary Application Key Advantage
High-Resolution Mass Spectrometry (HRMS) Isomer Differentiation Distinguishes between molecules with very small mass differences. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-GLUTAMINE (1-13C) Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and concentration of metabolites. In the context of L-glutamine (1-13C) tracing, ¹³C-NMR is particularly valuable as it can distinguish and quantify the incorporation of the ¹³C label into specific carbon positions within a molecule. core.ac.uk

13C-NMR Spectroscopy for Positional Enrichment Analysis

Direct ¹³C-NMR spectroscopy allows for the simultaneous detection and quantification of ¹³C enrichment at different carbon positions within a metabolite. core.ac.uk This positional information is crucial for elucidating the specific metabolic pathways that have been active. For example, when L-glutamine (1-13C) is metabolized, the ¹³C label can be transferred to various positions in downstream metabolites like glutamate. nih.gov

Advanced 2D NMR Techniques (e.g., TOCSY, HSQC, HMBC) for L-GLUTAMINE (1-13C) Metabolite Structure Elucidation

While 1D ¹³C-NMR is powerful, complex biological samples often contain a multitude of metabolites, leading to spectral overlap. Two-dimensional (2D) NMR techniques help to resolve this complexity by spreading the signals across a second dimension. frontiersin.orgfrontiersin.org

Total Correlation Spectroscopy (TOCSY) provides correlation between all protons within a spin system, which is invaluable for identifying all the proton signals belonging to a single metabolite. frontiersin.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C. nih.govdiva-portal.org This is extremely useful for assigning carbon signals based on their attached protons and serves as a fingerprint for metabolite identification. frontiersin.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds. frontiersin.orgresearchgate.net This information is critical for piecing together the carbon skeleton of an unknown metabolite. diva-portal.org

By combining these techniques, researchers can confidently elucidate the structures of novel metabolites derived from L-glutamine (1-13C) and map out the intricate network of metabolic transformations. frontiersin.orgnih.gov

Table 2: Advanced 2D NMR Techniques for Metabolite Analysis

Technique Information Provided Application in L-GLUTAMINE (1-13C) Tracing
TOCSY Correlation of all protons within a spin system. researchgate.net Identifying all proton signals of a single metabolite.
HSQC Correlation of directly bonded ¹H and ¹³C nuclei. nih.gov Assigning carbon signals and fingerprinting metabolites. frontiersin.org

| HMBC | Correlation of ¹H and ¹³C nuclei separated by 2-3 bonds. researchgate.net | Elucidating the carbon skeleton of metabolites. diva-portal.org |

Hyperpolarized 13C-NMR for Dynamic Metabolic Measurements of L-GLUTAMINE (1-13C) Flux

A major limitation of conventional ¹³C-NMR is its relatively low sensitivity. Hyperpolarization is a technique that can increase the NMR signal of ¹³C-labeled compounds by several orders of magnitude (10,000 to 50,000-fold). aacrjournals.org This dramatic increase in sensitivity allows for the real-time monitoring of metabolic fluxes in living systems. aacrjournals.orgnih.gov

By infusing a hyperpolarized L-glutamine (1-13C) substrate, researchers can dynamically track its conversion into metabolites like glutamate in real-time, with a temporal resolution of seconds. ismrm.orgresearchgate.net This provides a direct measure of enzyme activity and metabolic flux through specific pathways. pnas.org For example, studies have used hyperpolarized [1-¹³C]pyruvate to measure the flux through pyruvate (B1213749) dehydrogenase and lactate (B86563) dehydrogenase in real-time. pnas.orgd-nb.info Similarly, hyperpolarized [5-¹³C]-L-glutamine has been developed to monitor the activity of the enzyme glutaminase (B10826351) in vivo. ismrm.org

This powerful technology enables the non-invasive investigation of rapid metabolic dynamics that are inaccessible with conventional methods, offering unprecedented insights into cellular metabolism in both healthy and diseased states. aacrjournals.orgnih.govmdpi.com

Applications of L Glutamine 1 13c in Elucidating Specific Metabolic Pathways

Tracing L-GLUTAMINE (1-13C) Flux Through the Tricarboxylic Acid (TCA) Cycle

Glutamine is a crucial anaplerotic substrate, meaning it replenishes the pool of tricarboxylic acid (TCA) cycle intermediates. L-GLUTAMINE (1-13C) is instrumental in distinguishing between the two primary pathways of glutamine utilization within the TCA cycle: oxidative metabolism and reductive carboxylation. nih.govnih.gov

Oxidative Glutamine Metabolism and Anaplerosis of TCA Cycle Intermediates

In the canonical oxidative pathway, glutamine is first converted to glutamate (B1630785) and then to α-ketoglutarate. nih.gov During the subsequent oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, the ¹³C-labeled carbon at the C-1 position is lost as ¹³CO₂. nih.govfrontiersin.orgmit.edu Consequently, when L-GLUTAMINE (1-13C) is used as a tracer, no ¹³C label is detected in downstream TCA cycle intermediates such as succinate, fumarate, and malate (B86768) if they are produced via the oxidative pathway. mit.eduaacrjournals.org This loss of the label is a key feature that allows researchers to isolate and quantify the flux through the alternative reductive pathway.

Reductive Carboxylation of L-GLUTAMINE (1-13C) Derived Carbon

Reductive carboxylation is a non-canonical pathway where α-ketoglutarate is converted to isocitrate and then to citrate (B86180), a process that is the reverse of the oxidative TCA cycle. nih.govnih.gov This pathway is particularly active under certain conditions, such as hypoxia or in cells with defective mitochondria. aacrjournals.orgpnas.orgnih.gov When tracing with L-GLUTAMINE (1-13C), the ¹³C-labeled carbon is retained during reductive carboxylation. nih.govfrontiersin.org This results in the formation of citrate labeled at the C-5 position (M+1 citrate). mit.eduaacrjournals.org The M+1 label can then be traced to downstream metabolites like malate and aspartate, indicating the activity of the reductive carboxylation pathway. aacrjournals.org For instance, studies in cancer cells have utilized L-GLUTAMINE (1-13C) to demonstrate that mitochondrial uncoupling can inhibit hypoxia-induced reductive carboxylation, leading to a reduction in M+1 labeled citrate, fumarate, malate, and aspartate. aacrjournals.org

Table 1: Fate of ¹³C from L-GLUTAMINE (1-13C) in TCA Cycle Pathways

Metabolic Pathway Key Conversion Fate of ¹³C from L-GLUTAMINE (1-13C) Resulting Labeled Metabolites
Oxidative Metabolism α-ketoglutarate → Succinyl-CoA Lost as ¹³CO₂ None downstream of α-ketoglutarate
Reductive Carboxylation α-ketoglutarate → Isocitrate Retained M+1 Citrate, M+1 Malate, M+1 Aspartate

This table illustrates how the position of the ¹³C label on L-GLUTAMINE (1-13C) allows for differentiation between oxidative and reductive TCA cycle fluxes.

L-GLUTAMINE (1-13C) Contributions to Biosynthetic Pathways

The carbon and nitrogen from glutamine are essential building blocks for the synthesis of various macromolecules. L-GLUTAMINE (1-13C) helps in quantifying the contribution of glutamine-derived carbon to these biosynthetic pathways.

De Novo Lipid Synthesis from L-GLUTAMINE (1-13C) Derived Carbon

Glutamine can serve as a significant carbon source for the synthesis of fatty acids, particularly in cancer cells and other proliferating cells. wikipedia.orgresearchgate.net This occurs when citrate, produced from glutamine via the TCA cycle, is exported to the cytoplasm and cleaved to generate acetyl-CoA, the primary precursor for lipogenesis. nih.gov However, the isotopic label from L-GLUTAMINE (1-13C) cannot be incorporated into acetyl-CoA through the reductive carboxylation pathway. nih.gov This is because the C-1 carbon of glutamine, which becomes the C-5 carbon of citrate, is lost during the conversion of citrate back to oxaloacetate and acetyl-CoA. Therefore, L-GLUTAMINE (1-13C) is not the preferred tracer for studying the contribution of reductive carboxylation to lipid synthesis; for that purpose, [5-¹³C]glutamine is used as it specifically labels acetyl-CoA derived from this pathway. nih.gov

Nucleotide Biosynthesis and L-GLUTAMINE (1-13C) Derived Carbon and Nitrogen Contributions

Glutamine is a critical donor of both carbon and nitrogen for the de novo synthesis of purines and pyrimidines. wikipedia.orgnih.gov The carbon backbone of glutamine can enter the TCA cycle and contribute to the synthesis of aspartate, a key precursor for the pyrimidine (B1678525) ring. nih.govresearchgate.net Specifically, the carbon atoms from glutamine-derived oxaloacetate are incorporated into the pyrimidine ring. researchgate.net The nitrogen from glutamine's amide group is also essential for both purine (B94841) and pyrimidine synthesis. nih.gov While L-GLUTAMINE (1-13C) can trace the carbon that is retained through reductive carboxylation into aspartate, other isotopomers like [U-¹³C₅]glutamine or ¹⁵N-labeled glutamine are more commonly used to comprehensively track the contributions of glutamine's carbon skeleton and nitrogen atoms to nucleotide rings. nih.govresearchgate.netbiorxiv.org For example, studies in CD8+ T cells using uniformly labeled ¹³C-glutamine have shown significant labeling in UMP, indicating glutamine's carbon contribution to pyrimidine synthesis via TCA cycle-derived aspartate. nih.gov

Non-Essential Amino Acid Synthesis from L-GLUTAMINE (1-13C) Precursors

Glutamine serves as a precursor for the synthesis of other non-essential amino acids. wikipedia.org The carbon skeleton of glutamine, via its conversion to α-ketoglutarate, can be used to produce glutamate. mdpi.com Glutamate can then be used to synthesize proline and, through its entry into the TCA cycle, can also lead to the formation of aspartate, which is a precursor for asparagine. researchgate.netelifesciences.org Tracing studies with L-GLUTAMINE (1-13C) can reveal the flux through the reductive carboxylation pathway to produce aspartate. aacrjournals.org However, to trace the full carbon backbone into these amino acids, uniformly labeled [U-¹³C₅]glutamine is often more informative, as it labels all five carbons and allows for tracking their incorporation into glutamate, proline, and aspartate. nih.govelifesciences.org For instance, research using [U-¹³C]glutamine has demonstrated the synthesis of proline and aspartate from glutamine in T cells. nih.govresearchgate.net

Table 2: Research Findings on Glutamine-Derived Aspartate Labeling

Cell Type/Condition Tracer Used Key Finding
CD8+ T effector cells U-[¹³C]glutamine Aspartate was significantly enriched with ¹³C from glutamine, highlighting its role as a precursor for nucleotide synthesis. nih.gov
Hypoxic Cancer Cells 1–[¹³C]glutamine Inhibition of reductive carboxylation led to a full reduction of M+1 labeled aspartate. aacrjournals.org
Kidney Epithelial Cells U-[¹³C]-glutamine Inhibition of the TCA cycle impaired oxidative cycling, leading to a decrease in m+2-labeled aspartate. elifesciences.org

This table summarizes findings from different studies on the use of ¹³C-labeled glutamine to trace its contribution to aspartate synthesis.

L-GLUTAMINE (1-13C) in Cellular Energy Metabolism and Redox Homeostasis

Support of NADPH Production via L-GLUTAMINE (1-13C) Derived Pathways

L-GLUTAMINE (1-13C) is instrumental in elucidating the contribution of glutamine to the production of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). NADPH is a critical reducing equivalent essential for various anabolic reactions and for maintaining the cellular redox balance by regenerating reduced glutathione (B108866).

One key pathway where glutamine contributes to NADPH production is through the activity of malic enzyme. Following its conversion to glutamate and then to α-ketoglutarate within the mitochondria, the carbon skeleton of glutamine can enter the Tricarboxylic Acid (TCA) cycle. The subsequent conversion of malate to pyruvate (B1213749), catalyzed by malic enzyme, results in the generation of NADPH. pnas.org Tracing studies using L-GLUTAMINE (1-13C) can quantify the flux through this pathway. For instance, in certain cancer cells, the metabolism of glutamine to lactate (B86563) via malic enzyme has been observed, indicating a significant contribution to NADPH production. pnas.org

Contribution to Glutathione Synthesis and Antioxidant Defense Systems

L-GLUTAMINE (1-13C) is a vital tracer for investigating the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a central role in protecting cells from oxidative damage. mdpi.com

Glutamine is a direct precursor for the synthesis of glutamate, one of the three amino acids required for de novo glutathione synthesis. nih.gov By using L-GLUTAMINE (1-13C), researchers can track the incorporation of the labeled carbon into the glutamate moiety of the glutathione molecule. This allows for the quantification of the rate of glutathione synthesis that is directly dependent on glutamine availability.

Studies in lung cancer cell lines, for example, have demonstrated a significant correlation between glutamine consumption and glutathione excretion. nih.gov Using [¹³C₅]-glutamine, it was shown that a substantial portion of excreted glutathione was derived from glutamine within hours. nih.gov This highlights the critical role of glutamine in maintaining the glutathione pool and supporting the cellular antioxidant defense system. In conditions of high oxidative stress, such as in sickle cell disease, the demand for glutathione synthesis is elevated, and glutamine's role as a precursor becomes even more critical. nih.gov

Investigating Metabolic Reprogramming Using L-GLUTAMINE (1-13C)

Studies in Cellular Models of Altered Metabolic States

L-GLUTAMINE (1-13C) is extensively used to study metabolic reprogramming in various cellular models, particularly in cancer cells which often exhibit altered metabolic states. One of the key metabolic alterations observed in some cancer cells is the process of reductive carboxylation.

In this pathway, glutamine-derived α-ketoglutarate is converted to citrate in a reversal of the typical TCA cycle direction. This process is particularly important under conditions of hypoxia or mitochondrial dysfunction. nih.gov The use of [1-¹³C]glutamine is particularly insightful for studying reductive carboxylation. The ¹³C label at the C1 position is lost as CO₂ during the oxidative metabolism of α-ketoglutarate. However, during reductive carboxylation, this labeled carbon is retained in citrate and downstream metabolites. nih.govmdpi.com This specific labeling pattern allows for the unambiguous detection and quantification of reductive carboxylation flux.

The choice of glutamine tracer is crucial for dissecting different aspects of its metabolism. While uniformly labeled glutamine ([U-¹³C₅]glutamine) provides a general overview of glutamine's contribution to the TCA cycle and lipogenesis, partially labeled tracers like [1-¹³C]glutamine are more specific for evaluating the reductive pathway. nih.gov

Insights from L-GLUTAMINE (1-13C) Tracing in Animal Models of Disease (e.g., specific tumor models, septic models)

The application of L-GLUTAMINE (1-13C) tracing extends to in vivo studies using animal models of various diseases, providing a more systemic understanding of metabolic reprogramming.

Tumor Models: In clear cell renal cell carcinoma (ccRCC) tumorgrafts, infusions of [1-¹³C]glutamine have been used to confirm the reductive formation of citrate. biorxiv.orgbiorxiv.orgcam.ac.uk These studies have shown enhanced citrate m+1 labeling in VHL-mutant tumorgrafts compared to healthy kidney tissue, indicating a significant reliance on this alternative metabolic pathway. biorxiv.orgbiorxiv.orgcam.ac.uk This is noteworthy as glutamine catabolism in tumors traced in vivo is generally observed to be low in many other cancer types. biorxiv.orgbiorxiv.org These findings highlight the cancer-cell-autonomous properties of glutamine handling and suggest potential therapeutic targets. biorxiv.org

Septic Models: In murine models of sepsis, stable isotope tracing with L-glutamine has revealed tissue-specific metabolic reprogramming. semanticscholar.orgplos.org For instance, a study using [U-¹³C₅]-glutamine showed an increased contribution of glutamine to glutathione synthesis and TCA cycle anaplerosis in the liver of septic mice. plos.org Conversely, the contribution of glutamine to the TCA cycle was suppressed in skeletal muscle and the spleen. plos.org This indicates a redirection of glutamine metabolism to support the energetic and antioxidant demands of the liver during the systemic inflammatory response of sepsis. Another study in septic rats using [5-¹³C]glutamine found an increase in glutamine production, highlighting the systemic alterations in glutamine metabolism during sepsis. nih.govresearchgate.net

Theoretical and Computational Frameworks for L Glutamine 1 13c Metabolic Flux Analysis

Principles of 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a model-based technique that infers metabolic fluxes by measuring the distribution of 13C isotopes in intracellular metabolites after feeding cells a 13C-labeled substrate. plos.org The core principle is that the pattern of isotope labeling in metabolic products is a direct consequence of the network's structure and the rates of the reactions within it. sci-hub.se By comparing experimentally measured isotope distributions with those predicted by a computational model, the unknown flux values can be estimated. nih.gov

When L-GLUTAMINE (1-13C) is used, the labeled carbon at the C1 position enters the metabolic network and its journey is tracked. Glutamine is a key nutrient for many proliferating cells, contributing to energy production, biosynthesis, and redox balance. pnas.org Specifically, L-GLUTAMINE (1-13C) is converted to glutamate (B1630785) and then to α-ketoglutarate, a key intermediate of the TCA cycle. researchgate.net The labeled carbon can then proceed through the oxidative or reductive pathways of the TCA cycle, or be incorporated into other biomolecules like amino acids and fatty acids. researchgate.netnih.gov This makes L-GLUTAMINE (1-13C) an excellent tracer for studying glutaminolysis and its contributions to cellular metabolism. nih.gov

The foundation of any 13C-MFA study is a stoichiometric metabolic network model. oup.com This model is a mathematical representation of the cell's metabolic reactions, defining the relationships between substrates and products. frontiersin.org It consists of a set of biochemical reactions, each with defined stoichiometry, metabolite participants, and carbon atom transitions. frontiersin.org

The construction of the model involves several key steps:

Reaction Collection: A comprehensive list of relevant biochemical reactions is compiled, often from curated databases like KEGG or BioCyc. oup.com This defines the scope of the analysis. frontiersin.org

Stoichiometry Definition: For each reaction, the stoichiometric coefficients of reactants and products are specified. This allows for the formulation of mass balance equations around each intracellular metabolite. researchgate.net Under the assumption of a metabolic steady state, the total rate of production for each metabolite equals its total rate of consumption. sci-hub.se

Atom Transitions: Crucially for 13C-MFA, the model must include detailed atom-mapping for each reaction. frontiersin.org These mappings specify the exact transfer of carbon atoms from substrates to products. For example, when L-GLUTAMINE (1-13C) is deaminated to glutamate and then to α-ketoglutarate, the model tracks the position of the 13C label.

Compartmentalization: For eukaryotic cells, the model may need to account for different cellular compartments (e.g., cytosol and mitochondria), as this can significantly affect labeling patterns.

The result is a system of balance equations that constrain the possible values of the metabolic fluxes. sci-hub.se

Once the stoichiometric model is established, experimental data from L-GLUTAMINE (1-13C) tracing experiments are integrated to solve for the unknown fluxes. plos.org The process involves feeding cells with a medium containing L-GLUTAMINE (1-13C) and, after a period of incubation, harvesting the cells and measuring the mass isotopomer distributions (MIDs) of key intracellular metabolites. plos.org MIDs refer to the relative abundances of molecules with different numbers of 13C atoms (e.g., M+0, M+1, M+2, etc.). plos.org

The integration proceeds as follows:

Experimental Measurement: The MIDs of metabolites, particularly TCA cycle intermediates and amino acids derived from them, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sci-hub.senih.gov

Isotopomer Balance Equations: The model simulates the expected MIDs for each metabolite based on a given set of fluxes. This involves creating a system of isotopomer balance equations, which are derived from the stoichiometric reactions and their associated atom transitions. nih.gov

Flux Estimation: A computational algorithm then iteratively adjusts the unknown flux values to minimize the difference between the experimentally measured MIDs and the model-predicted MIDs. nih.gov This is typically framed as a least-squares regression problem, where the objective is to minimize the sum of squared residuals (SSR) between the measured and simulated data. nih.gov

The use of L-GLUTAMINE (1-13C), as opposed to uniformly labeled glutamine, provides specific information. For instance, it allows for the precise tracking of the first carbon of the glutamine molecule as it enters the TCA cycle as α-ketoglutarate. researchgate.net This can help to distinguish between different metabolic routes, such as the forward (oxidative) flux versus the reverse (reductive carboxylation) flux through the TCA cycle. researchgate.net

Stoichiometric Metabolic Network Modeling

Algorithms and Software for Flux Estimation from L-GLUTAMINE (1-13C) Tracing Data

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task. frontiersin.org Over the years, several algorithms and software packages have been developed to automate and streamline this process.

The core of these tools is an algorithm that can efficiently simulate the propagation of isotope labels through the metabolic network and solve the optimization problem to find the best-fit fluxes. Early approaches used complex isotopomer balance equations, but modern methods often rely on more computationally efficient frameworks like the Elementary Metabolite Unit (EMU) or Cumomer methods. 13cflux.netoup.comresearchgate.net These frameworks reduce the complexity of the system of equations that need to be solved. oup.com

A variety of software packages are available to perform 13C-MFA. These tools provide a platform for model construction, data input, flux estimation, and statistical analysis.

Software PackageKey FeaturesModeling ApproachPlatform
INCA (Isotopomer Network Compartmental Analysis) Supports steady-state and isotopically non-stationary MFA (INST-MFA). Can regress multiple experiments simultaneously. nih.govvanderbilt.eduEMU, CumomerMATLAB
13CFLUX2 High-performance suite for steady-state MFA. Supports multicore CPUs and clusters. Uses FluxML, a standardized model format. 13cflux.netoup.comEMU, CumomerCommand-line, integrates with Omix
OpenFLUX User-friendly interface, uses Excel for model input. Performs parameter estimation and sensitivity analysis. researchgate.netEMUMATLAB, Java
WUFlux Open-source platform designed to be user-friendly for microbiologists without extensive programming skills. github.ioNot specifiedNot specified
Metran One of the earlier comprehensive software packages for 13C-MFA. nih.govNot specifiedMATLAB
FreeFlux An open-source Python package designed for time-efficient isotopically non-stationary MFA. acs.orgNot specifiedPython

These tools take as input the metabolic network, atom transitions, tracer information (e.g., L-GLUTAMINE (1-13C)), and measured MIDs. They then employ numerical optimization algorithms to estimate the flux distribution that best explains the data. nih.gov

Assessment of Flux Identifiability and Statistical Confidence in L-GLUTAMINE (1-13C) Derived Fluxes

A critical aspect of 13C-MFA is to determine the reliability of the estimated fluxes. This involves assessing both flux identifiability (whether a unique flux value can be determined) and the statistical confidence of the estimate.

Flux Identifiability: Not all fluxes in a network may be uniquely determinable from a given set of tracer experiments. A flux is considered non-identifiable or poorly resolved if a wide range of its values can fit the experimental data equally well. Identifiability depends on the network structure, the choice of isotopic tracer (e.g., L-GLUTAMINE (1-13C)), and the set of measured metabolites. For example, using L-GLUTAMINE (1-13C) might provide high resolution for TCA cycle fluxes but poor resolution for glycolytic fluxes. cortecnet.com

Statistical Confidence: Once a best-fit flux map is obtained, it is essential to calculate confidence intervals for each estimated flux. sci-hub.se These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). nih.gov A narrow confidence interval indicates a precisely determined flux, while a wide interval suggests high uncertainty. d-nb.info

Several methods are used to assess statistical confidence:

Parameter Continuation: This technique accurately calculates nonlinear confidence intervals by evaluating the sensitivity of the sum of squared residuals (SSR) to variations in a single flux, while re-optimizing all other fluxes. nih.govnih.gov A flux is typically considered statistically significant if its 95% confidence interval does not include zero.

Monte Carlo Simulations: This approach involves generating numerous simulated datasets based on the experimental noise, re-estimating the fluxes for each dataset, and then analyzing the distribution of the resulting flux estimates to determine confidence intervals. nih.gov

Bayesian statistical methods are also emerging as a powerful alternative, providing a framework to incorporate prior knowledge and more intuitively interpret flux uncertainty. d-nb.infobiorxiv.org

Dynamic vs. Steady-State Isotopic Modeling with L-GLUTAMINE (1-13C)

13C-MFA can be performed under two different assumptions regarding the isotopic state of the system: isotopic steady-state or isotopically non-stationary (dynamic). sci-hub.se

Steady-State 13C-MFA (SS-MFA): This is the most common approach. researchgate.net It assumes that the system is at both a metabolic and isotopic steady state. nih.gov This means that intracellular metabolite concentrations and fluxes are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. researchgate.netnih.gov To achieve this, cells are typically cultured with the labeled substrate, such as L-GLUTAMINE (1-13C), for a sufficiently long period. nih.gov

Advantages: SS-MFA is computationally simpler as it involves solving a system of algebraic equations. nih.gov It is well-suited for studying systems under stable growth conditions.

Limitations: It cannot capture dynamic changes in metabolism. Reaching a full isotopic steady state can be slow in some systems, particularly in mammalian cells with large metabolite pools. vanderbilt.edu

Isotopically Non-Stationary 13C-MFA (INST-MFA): This approach is applied to systems that are at a metabolic steady state (constant fluxes) but are sampled before reaching isotopic equilibrium. vanderbilt.edu In INST-MFA, labeling data is collected at multiple time points during the transient phase after the introduction of the 13C tracer. vanderbilt.edu

Advantages: INST-MFA can provide more information than SS-MFA. The transient labeling data is sensitive to intracellular pool sizes, which can also be estimated. vanderbilt.edu It is ideal for systems that label slowly or for studying autotrophic organisms where steady-state labeling is uninformative. vanderbilt.eduvanderbilt.edu

Limitations: INST-MFA is experimentally and computationally more demanding. nih.gov It requires solving systems of ordinary differential equations and necessitates rapid sampling and quenching techniques to accurately capture the transient labeling dynamics. nih.gov

The choice between steady-state and dynamic modeling depends on the biological question, the characteristics of the experimental system, and the available resources. For many studies involving L-GLUTAMINE (1-13C) to probe central carbon metabolism in cultured cells, achieving a quasi-steady state is often feasible and provides robust flux information. mdpi.com However, for studying rapid metabolic shifts or in vivo metabolism, INST-MFA may be the more appropriate and powerful technique. vanderbilt.edu

Future Directions in L Glutamine 1 13c Research

Development of Advanced L-GLUTAMINE Isotopic Tracers with Enhanced Utility (e.g., multi-labeled compounds)

While L-GLUTAMINE (1-13C) is effective for tracking specific metabolic events, such as reductive carboxylation, the development of more complex, multi-labeled L-glutamine tracers offers the potential to resolve metabolic pathways with greater detail. mdpi.comnih.gov These advanced tracers can carry stable isotopes on multiple atoms, including different carbon positions, nitrogen atoms, or even hydrogen (deuterium).

Future research is focused on synthesizing and applying these multi-labeled compounds to simultaneously track the fate of both the carbon skeleton and the nitrogen atoms of glutamine. For instance, using a uniformly carbon-13 labeled glutamine, [U-13C5]glutamine, allows researchers to monitor the contribution of glutamine carbons to a wide array of downstream metabolites in central carbon metabolism. mdpi.comnih.gov Combining this with nitrogen-15 (B135050) labeling ([U-13C5, 15N2]glutamine) provides a powerful tool to dissect the distinct roles of glutamine as a carbon source for anaplerosis and a nitrogen donor for nucleotide and amino acid synthesis. mdpi.comresearchgate.net

The development of these tracers is crucial for understanding the multifaceted role of glutamine in various biological processes. For example, a hyperpolarized, multi-labeled glutamine tracer, [5-13C,4,4-2H2,5-15N]-L-glutamine, has been developed to non-invasively measure glutaminase (B10826351) activity in vivo using magnetic resonance imaging, offering a translatable method for clinical studies. pnas.org

Table 1: Comparison of L-Glutamine Isotopic Tracers and Their Primary Research Applications

Isotopic TracerLabeling Position(s)Primary Research Application
L-GLUTAMINE (1-13C) Carbon-1Tracing reductive carboxylation activity, as the C1 label is lost in the oxidative TCA cycle. mdpi.comnih.gov
L-GLUTAMINE (5-13C) Carbon-5Specifically tracing the contribution of reductive carboxylation to lipid synthesis. nih.gov
L-GLUTAMINE (U-13C5) All 5 CarbonsEvaluating the overall contribution of glutamine to the TCA cycle and lipogenesis. mdpi.comisotope.com
L-GLUTAMINE (amide-15N) Amide NitrogenTracking the donation of the amide nitrogen for nucleotide synthesis and other biosynthetic pathways. sigmaaldrich.com
L-GLUTAMINE (13C5, 15N2) All Carbons & NitrogensSimultaneous tracing of both carbon and nitrogen fates from glutamine, providing a comprehensive view of its metabolism. researchgate.netsigmaaldrich.com

These advanced tracers, when coupled with high-resolution mass spectrometry, enable researchers to perform detailed isotopologue distribution analysis, providing unprecedented insights into metabolic flux and network topology. nih.gov

Integration of L-GLUTAMINE (1-13C) Tracing with Other Omics Technologies (e.g., Proteomics, Transcriptomics)

The future of metabolic research lies in a systems biology approach, where data from various "omics" platforms are integrated to create a holistic picture of cellular function. Combining L-GLUTAMINE (1-13C) tracing, a cornerstone of metabolomics and fluxomics, with proteomics and transcriptomics can reveal how metabolic fluxes are regulated at the gene and protein level. rsc.orgcreative-proteomics.com

Integrating metabolomics data from L-GLUTAMINE (1-13C) tracing with proteomics can identify changes in the expression of key metabolic enzymes and transporters that correlate with observed metabolic shifts. creative-proteomics.commdpi.com For instance, an observed increase in glutamine-to-citrate flux could be linked to the upregulation of glutaminase or specific transporters, providing a mechanistic understanding of the metabolic reprogramming. creative-proteomics.com Similarly, transcriptomics can reveal changes in gene expression that precede and drive these metabolic alterations. biorxiv.orgnih.gov

Recent studies have successfully paired stable isotope tracing with spatial transcriptomics in glioma models to identify nutrient-sensitive transcriptional programs and distinguish between tumor-intrinsic and microenvironment-dependent metabolic activities. biorxiv.orgbiorxiv.org This multi-omics approach is powerful for uncovering complex regulatory networks and identifying novel therapeutic targets. creative-proteomics.com

Table 2: Integrating L-GLUTAMINE (1-13C) Tracing with Other Omics Technologies

Omics TechnologyType of Data GeneratedIntegrated Insights
Metabolomics/Fluxomics Isotope labeling patterns, metabolite concentrations, metabolic flux rates. nih.govQuantifies the activity of glutamine-dependent metabolic pathways.
Proteomics Abundance of proteins, including metabolic enzymes and transporters. oup.comLinks metabolic flux changes to the expression levels of specific enzymes involved in glutamine metabolism.
Transcriptomics Levels of mRNA transcripts for genes encoding metabolic enzymes. nih.govUncovers the genetic and regulatory programs that control metabolic reprogramming of glutamine pathways.

This integrated strategy allows researchers to move beyond simply observing metabolic changes to understanding the underlying molecular mechanisms that control them.

Expansion of L-GLUTAMINE (1-13C) Tracing Applications in Diverse Biological Systems

While cancer metabolism has been a major focus, the application of L-GLUTAMINE (1-13C) tracing is expanding into other fields of biology, revealing the critical and diverse roles of glutamine across different organisms and systems.

Immunology : Immune cells like lymphocytes and macrophages exhibit high rates of glutamine consumption upon activation. nih.gov L-GLUTAMINE (1-13C) tracing is being used to understand how glutamine fuels immune cell proliferation, cytokine production, and effector functions. nih.govnih.gov Studies have shown that in vivo, CD8+ T cells critically rely on glutamine for ATP production and proliferation, highlighting its importance in mounting an effective immune response. nih.gov

Neuroscience : Glutamine is a key player in the glutamate-glutamine cycle in the brain, which is essential for neurotransmission. researchgate.net Isotope tracing with L-GLUTAMINE (1-13C) and other labeled molecules is helping to elucidate the dynamics of this cycle and its dysregulation in neurological disorders. nih.gov

Plant and Microbial Biology : The principles of isotope tracing are being applied to understand glutamine metabolism in plants and microorganisms. asm.org This research can have implications for improving crop yields and for metabolic engineering of microbes for biotechnological applications. For example, stable isotope metabolomics has been used to trace carbon from various sources, including amino acids, in soil to understand the metabolic activity of entire soil communities. asm.org

Cardiovascular Disease : Emerging evidence shows that glutamine metabolism is fundamental to cardiovascular health, influencing processes in vascular cells and serving as a precursor for the antioxidant glutathione (B108866). mdpi.com Tracing studies can help clarify how glutamine metabolism is altered in conditions like hypertension and ischemia-reperfusion injury. mdpi.com

The expansion into these diverse areas underscores the universal importance of glutamine metabolism and the power of L-GLUTAMINE (1-13C) tracing as a tool for discovery.

Refinement of Computational Models for More Accurate and Comprehensive L-GLUTAMINE (1-13C) Flux Quantification

The data generated from L-GLUTAMINE (1-13C) tracing experiments are complex. To translate isotopic labeling patterns into meaningful metabolic flux rates, sophisticated computational models are required. d-nb.info The future in this area involves the development of more robust, user-friendly, and comprehensive software tools for 13C-Metabolic Flux Analysis (13C-MFA). rsc.orgoup.com

Advancements in computational modeling include:

High-Performance Software: New software suites like 13CFLUX2 and INCA are designed to handle large-scale datasets, support high-performance computing, and incorporate more complex metabolic network models. d-nb.infooup.comnsf.gov These tools offer improved algorithms for flux estimation and statistical analysis. oup.com

Standardized Modeling Languages: The development of universal modeling languages, such as FluxML, facilitates the exchange and reuse of 13C-MFA models between different research groups, enhancing reproducibility and collaboration. oup.comfrontiersin.org

Integration of Machine Learning: Machine learning algorithms are being developed to improve the speed and accuracy of flux predictions from isotope tracing data. nih.gov These approaches can handle the complexity of large datasets and may overcome some limitations of traditional optimization-based methods. nih.gov

Dynamic Modeling: While many models assume an isotopic steady state, future efforts are focused on improving models for isotopically non-stationary MFA (INST-MFA). rsc.org These dynamic models can capture transient changes in metabolic fluxes over time, providing a more detailed view of cellular responses to stimuli. rsc.org

Table 3: Selected Software for 13C-Metabolic Flux Analysis (13C-MFA)

Software NameKey Features
13CFLUX2 High-performance suite, supports multicore CPUs and clusters, uses FluxML language. oup.com
INCA (Isotopomer Network Compartmental Analysis) User-friendly platform for stationary and non-stationary 13C-MFA, supports parallel labeling experiments. d-nb.infonsf.gov
METRAN A free tool that works with MATLAB for calculating Mass Isotopomer Distributions (MIDs) for 13C-MFA. rsc.org
OpenFLUX Open-source software for efficient modeling and flux analysis. rsc.orgnsf.gov

The continuous refinement of these computational tools is essential for maximizing the information gleaned from L-GLUTAMINE (1-13C) tracing experiments and for building predictive models of cellular metabolism. rsc.orgoup.com

Q & A

Basic Research Questions

Q. How can L-GLUTAMINE (1-13C) be integrated into experimental designs to trace metabolic pathways in cellular systems?

  • Methodological Answer : L-GLUTAMINE (1-13C) is used to label glutamine pools in cell cultures or in vivo models. After administration, isotopic enrichment is tracked via <sup>13</sup>C-NMR or mass spectrometry to map metabolic flux into downstream products like α-ketoglutarate, glutamate, or ATP .
  • Key Considerations :

  • Optimize isotopic incorporation time to avoid dilution effects.
  • Use pulse-chase protocols to distinguish between synthesis and degradation pathways.
  • Validate tracer specificity by comparing with unlabeled controls .

Q. What analytical techniques are most reliable for quantifying <sup>13</sup>C enrichment in L-GLUTAMINE (1-13C) metabolic studies?

  • Methodological Answer :

  • NMR Spectroscopy : Detects <sup>13</sup>C-labeled metabolites with high structural specificity, ideal for real-time flux analysis .
  • LC-MS/MS : Provides higher sensitivity for low-abundance metabolites (e.g., TCA cycle intermediates) and resolves isotopomer distributions .
  • Hyperpolarized <sup>13</sup>C-MRI : Emerging for in vivo metabolic imaging but requires rapid data acquisition due to short T1 relaxation times .

Q. How should researchers address batch-to-batch variability in isotopic purity when using L-GLUTAMINE (1-13C)?

  • Methodological Answer :

  • Verify isotopic purity (≥99% <sup>13</sup>C) via supplier certificates or in-house NMR validation .
  • Include internal standards (e.g., <sup>15</sup>N-labeled glutamine) to normalize data across experiments .
  • Document storage conditions (e.g., -20°C, desiccated) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in metabolic flux data from L-GLUTAMINE (1-13C) studies be resolved?

  • Methodological Answer :

  • Statistical Reconciliation : Apply mixed-effects models to account for biological variability or use ANOVA to compare flux rates under different conditions (e.g., hypoxia vs. normoxia) .
  • Multi-Tracer Integration : Combine L-GLUTAMINE (1-13C) with <sup>2</sup>H- or <sup>15</sup>N-labeled tracers to cross-validate pathway activities .
  • Model-Based Analysis : Use computational tools (e.g., INCA, OpenFLUX) to refine flux estimates and identify parameter sensitivities .

Q. What strategies improve the reproducibility of hyperpolarized <sup>13</sup>C-MRI studies using L-GLUTAMINE (1-13C)?

  • Methodological Answer :

  • Standardize polarization protocols (e.g., DNP conditions, dissolution buffers) to minimize variability .
  • Incorporate a static <sup>13</sup>C reference phantom for signal calibration during dynamic scans .
  • Optimize injection rates and dosages to balance signal-to-noise ratio and metabolic saturation .

Q. How can L-GLUTAMINE (1-13C) be used to study crosstalk between glutaminolysis and immune responses?

  • Methodological Answer :

  • Co-Culture Systems : Track isotopic transfer between cancer cells and immune cells (e.g., T cells) to assess metabolic competition .
  • Pharmacological Perturbation : Combine tracer studies with inhibitors (e.g., CB-839 for glutaminase) to dissect pathway dependencies .
  • Multi-Omics Integration : Correlate flux data with transcriptomic/proteomic profiles to identify regulatory nodes .

Data Reporting and Validation

Q. What are the minimum reporting standards for L-GLUTAMINE (1-13C) studies in peer-reviewed journals?

  • Methodological Answer :

  • Chemical Specifications : Include CAS number (e.g., 56-85-9 for unlabeled glutamine), isotopic purity, and storage conditions .
  • Analytical Validation : Provide raw chromatograms/NMR spectra, QC sample results, and statistical thresholds for metabolite identification .
  • Ethical Compliance : Disclose animal/human subject protocols and institutional review board approvals .

Methodological Pitfalls and Solutions

Challenge Solution Reference
Isotopic dilution in complex mediaUse serum-free conditions or dialyzed FBS
Signal overlap in NMR spectraApply 2D NMR (e.g., HSQC) for resolution
Low metabolite recovery in LC-MSOptimize extraction solvents (e.g., methanol:water)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.